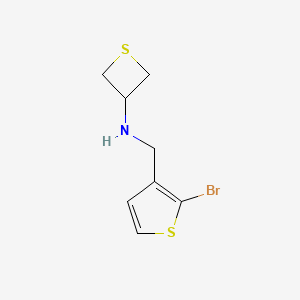
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine is a compound that features a brominated thiophene ring attached to a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine typically involves the bromination of 3-methylthiophene to form 2-bromo-3-methylthiophene. This is achieved using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene is then reacted with thietan-3-amine under specific conditions to yield the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can modify the thiophene ring’s oxidation state.
Scientific Research Applications
N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in various binding interactions, while the thietan-3-amine moiety can influence the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: A precursor in the synthesis of N-((2-Bromothiophen-3-yl)methyl)thietan-3-amine.
Thietan-3-amine: Another component of the target compound.
Uniqueness
This compound is unique due to the combination of a brominated thiophene ring and a thietan-3-amine moiety. This structural combination imparts distinct chemical and physical properties that are not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C8H10BrNS2 |
|---|---|
Molecular Weight |
264.2 g/mol |
IUPAC Name |
N-[(2-bromothiophen-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H10BrNS2/c9-8-6(1-2-12-8)3-10-7-4-11-5-7/h1-2,7,10H,3-5H2 |
InChI Key |
CBGAZHVJIFKJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=C(SC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















